Hipoglucina

Descripción general

Descripción

Mecanismo De Acción

CAY10503 ejerce sus efectos induciendo la apoptosis e inhibiendo la proliferación celular. El compuesto detiene la progresión del ciclo celular en la fase G0-G1 al dirigirse a vías moleculares específicas involucradas en la regulación del ciclo celular . Induce la diferenciación de las células leucémicas en linajes monocíticos y granulocíticos, como lo demuestra la expresión de marcadores como CD14, CD11b y CD11c . Los objetivos moleculares exactos y las vías involucradas en estos procesos aún se están investigando, pero probablemente incluyen reguladores clave del ciclo celular y la apoptosis .

Aplicaciones Científicas De Investigación

CAY10503 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar los efectos de las reacciones de hidroxilación y sustitución en las propiedades de los derivados de terfenilo.

Biología: El compuesto se utiliza para investigar los mecanismos del arresto del ciclo celular y la diferenciación en las células leucémicas.

Análisis Bioquímico

Biochemical Properties

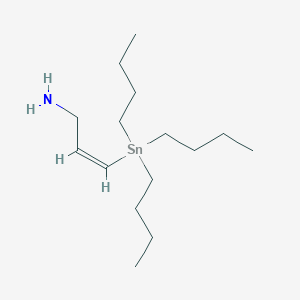

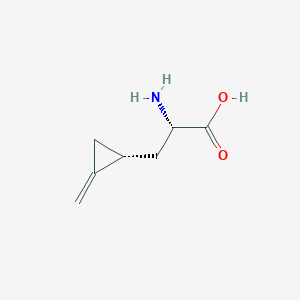

Hypoglycin A, a non-protein amino acid, is isolated from the unripe fruit of the ackee tree . It possesses both a cyclopropane ring and a methylene group . The blocking of fatty acid metabolism causes cells to start using glycogen for energy. Once glycogen is depleted, the body is unable to produce more, which leads to severe hypoglycemia .

Cellular Effects

Hypoglycin’s impact on cells is primarily through its ability to induce hypoglycemia. The blocking of fatty acid metabolism causes cells to start using glycogen for energy . Once glycogen is depleted, the body is unable to produce more, leading to severe hypoglycemia . This biochemical effect is detected by an excess of medium-chain fatty acids in urine and acidosis .

Molecular Mechanism

Hypoglycin A is a protoxin, meaning that the molecule is not toxic in itself but is broken down into toxic products when ingested . The branched-chain alpha-keto acid dehydrogenase complex, that normally converts leucine, isoleucine, or valine into acyl-CoA derivatives, converts Hypoglycin A into highly toxic MCPA - CoA .

Temporal Effects in Laboratory Settings

It is known that the effects of hypoglycemia, which Hypoglycin induces, can be severe and long-lasting .

Metabolic Pathways

Hypoglycin A interferes with the normal metabolic pathways of the body by blocking fatty acid metabolism . This causes cells to start using glycogen for energy. Once glycogen is depleted, the body is unable to produce more, leading to severe hypoglycemia .

Métodos De Preparación

La síntesis de CAY10503 implica múltiples pasos, comenzando con la preparación de la estructura central del terfenilo. La ruta sintética generalmente incluye los siguientes pasos:

Formación del Núcleo del Terfenilo: Esto implica el acoplamiento de un compuesto bifenilo con un derivado de ácido fenilborónico utilizando una reacción de acoplamiento de Suzuki catalizada por paladio.

Análisis De Reacciones Químicas

CAY10503 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Los grupos hidroxilo en los anillos fenilo se pueden oxidar para formar quinonas utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: El compuesto se puede reducir para formar derivados dihidroxilados utilizando agentes reductores como borohidruro de sodio.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como dimetilformamida (DMF) y dimetilsulfóxido (DMSO), así como catalizadores como paladio y platino . Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.

Comparación Con Compuestos Similares

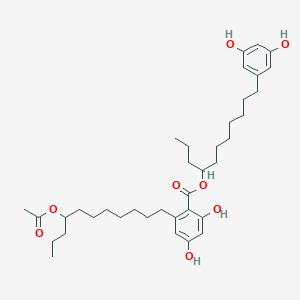

CAY10503 es único entre los derivados del terfenilo debido a sus propiedades proapoptóticas y antiproliferativas específicas. Compuestos similares incluyen:

Terfenil-3,4’',5-triol: Este compuesto comparte una estructura central similar, pero carece del patrón de hidroxilación específico de CAY10503.

4-(4-hidroxifenil)fenil-3,5-bencenodiol: Otro compuesto similar con ligeras variaciones en el patrón de sustitución.

En comparación con estos compuestos similares, CAY10503 exhibe una mayor potencia en la inducción del arresto del ciclo celular y la diferenciación en las células leucémicas, lo que lo convierte en una herramienta valiosa para la investigación del cáncer .

Propiedades

IUPAC Name |

2-amino-3-(2-methylidenecyclopropyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-4-2-5(4)3-6(8)7(9)10/h5-6H,1-3,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJZCXFXPZGUBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC1CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871621 | |

| Record name | 3-(2-Methylidenecyclopropyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index], Solid | |

| Record name | Hypoglycine A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Hypoglycin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Unripe ackee contains hypoglycin A, a water-soluble liver toxin that induces hypoglycemia by inhibiting gluconeogenesis secondary to its limiting of cofactors (CoA and carnitine) essential for oxidation of long-chain fatty acids.[, ...SUGGESTED THAT TOXICITY IS DUE TO FORMATION OF METHYLENECYCLOPROPANE ACETIC ACID, WHICH INHIBITS THE OXIDN OF FATTY ACIDS, AND THAT THEIR ACCUMULATION DECR RESPIRATION AND UNCOUPLES PHOSPHORYLATION. /JAMACAN VOMITING SICKNESS/, ..hypoglycin A, isolated from the fruit, may interfere with oxidation of fatty acids, so that glycogen stores have to be metabolized for energy, with depletion of carbohydrates, resulting in hypoglycemia. /Jamacian vomiting sickness/, ... Short-chain acyl-CoA (SCADH), medium-chain acyl-CoA (MCADH) and isovaleryl-CoA (IVDH) dehydrogenases were severely and irreversibly inactivated by /(methylenecyclopropyl)acetyl-CoA (MCPA-CoA), the toxic metabolite of hypoglycin/ , while 2-methyl-branched chain acyl-CoA dehydrogenase (2-meBCADH) was only slowly and mildly inactivated. Long-chain acyl-CoA dehydrogenase (LCADH) was not significantly inactivated, even after prolonged incubation with MCPA-CoA. Inactivation of SCADH, MCADH and IVDH was effectively prevented by the addition of substrate. This mode of inactivation by MCPA-CoA explains the urinary metabolite profile in hypoglycin treated-rats, which includes large amounts of metabolites from fatty acids and leucine, and relatively small amounts of those from valine and isoleucine., For more Mechanism of Action (Complete) data for HYPOGLYCIN (6 total), please visit the HSDB record page. | |

| Details | PMID:2331485, Ikeda Y et al; Biochim Biophys Acta 1038(2): 216-221 (1990) | |

| Record name | HYPOGLYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow plates from methanol + water | |

CAS No. |

156-56-9 | |

| Record name | Hypoglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HYPOGLYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Hypoglycin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

280-284 °C, 280 - 284 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 872 | |

| Record name | HYPOGLYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 872 | |

| Record name | L-Hypoglycin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Hypoglycin A itself is not toxic, but it is metabolized in the body to methylenecyclopropylacetyl-coenzyme A (MCPA-CoA). [, , , , ] MCPA-CoA acts as a potent inhibitor of acyl-CoA dehydrogenases, enzymes essential for fatty acid oxidation and amino acid metabolism. [, , , , , , , , , , , ] This inhibition disrupts energy production, particularly gluconeogenesis, leading to hypoglycemia. [, , , , , , , , , ] The accumulation of toxic metabolites further contributes to cellular damage and organ dysfunction, particularly in the liver. [, , , , , ]

ANone: Inhibition of these enzymes disrupts multiple metabolic pathways:

- Fatty acid oxidation: Prevents the breakdown of fatty acids for energy, leading to energy depletion, particularly in muscle tissue. [, , , , ]

- Gluconeogenesis: Impairs the liver's ability to produce glucose, exacerbating hypoglycemia. [, , , ]

- Amino acid metabolism: Disrupts the breakdown of certain amino acids (leucine, isoleucine, valine, lysine), leading to the accumulation of toxic metabolites like acylcarnitines and organic acids. [, , , , ]

A: Hypoglycin A has the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol. [, ]

A: Yes, NMR (nuclear magnetic resonance) and infrared spectroscopic data have been used to characterize hypoglycin A and confirm its structure. [, ]

ANone: Limited information is available on material compatibility and stability of hypoglycin A under various conditions from the provided research papers. Further investigation is needed.

ANone: Hypoglycin A is not known to possess catalytic properties and does not have applications as a catalyst. Its significance lies in its toxicological properties and impact on metabolism.

A: Yes, computational studies have been conducted to analyze the structure and properties of hypoglycin A. [] For instance, studies using density functional theory (DFT) have explored the stability of different isomers in various environments (gas phase, water). []

A: The methylenecyclopropyl ring in hypoglycin A is crucial for its toxicity. [, , , , ] This structure allows its metabolite, MCPA-CoA, to bind to and inhibit acyl-CoA dehydrogenases. [, , , , , , , , , , , ] Modifications to this ring structure can significantly alter its toxicity. For example, compounds with similar structures but lacking the ring do not exhibit the same inhibitory effects. []

ANone: The provided research articles do not provide detailed information on the stability of hypoglycin A under various conditions or formulation strategies to improve its properties.

A: Hypoglycin A is readily absorbed from the gastrointestinal tract. [, ] It undergoes transamination to form methylenecyclopropylpyruvic acid (ketohypoglycin), which is further metabolized to the toxic MCPA-CoA. [, , , , , , ]

A: While hypoglycin A toxicity has been primarily studied in humans and rodents, research suggests that ruminants like sheep may have a higher tolerance. [] This difference could be due to variations in their digestive processes or metabolic pathways. []

A: Rats and mice are commonly used animal models to investigate hypoglycin A toxicity. [, , , , , ] Studies have demonstrated that hypoglycin A administration in these animals leads to characteristic biochemical changes and pathological features resembling Jamaican Vomiting Sickness. [, , , , , , , , ]

ANone: The research provided does not offer detailed insights into specific resistance mechanisms or cross-resistance patterns associated with hypoglycin A. Further investigation is needed in this area.

ANone: Symptoms of hypoglycin A poisoning, often referred to as Jamaican Vomiting Sickness, include:

A: Survivors of severe hypoglycin A poisoning may experience long-term complications, including neurological damage and liver dysfunction. []

ANone: The provided research articles primarily focus on the toxicological aspects of hypoglycin A and its mechanism of action. Information related to aspects such as drug delivery, biomarkers, environmental impact, analytical method validation, quality control, immunogenicity, drug-transporter interactions, biocompatibility, alternatives, recycling, research infrastructure, and cross-disciplinary applications is limited or not covered in the provided research articles.

A: Hypoglycin A was first isolated from the ackee fruit (Blighia sapida) in the mid-20th century. [, ] Its role in Jamaican Vomiting Sickness was established through research linking the consumption of unripe ackee fruit to the disease and identifying hypoglycin A as the causative agent. [, , , ]

A: * Isolation and identification of hypoglycin A and B: [, , ] These discoveries were crucial in understanding the cause of Jamaican Vomiting Sickness.* Elucidation of the mechanism of action: [, , , , , , ] Identifying MCPA-CoA as the toxic metabolite and its inhibitory effects on acyl-CoA dehydrogenases was a significant breakthrough. * Association with atypical myopathy in animals: [, , , , , , , , ] This finding expanded the scope of hypoglycin A toxicity beyond Jamaican Vomiting Sickness and highlighted its potential impact on animal health.

ANone: While the research predominantly focuses on biochemistry, toxicology, and veterinary medicine, opportunities for cross-disciplinary collaborations exist. For example:

- Analytical chemistry: Developing sensitive and specific methods for detecting hypoglycin A and its metabolites in biological and environmental samples. [, ]

- Plant science: Investigating the factors influencing hypoglycin A production in different plant species and stages of fruit maturity. [, , ]

- Public health: Raising awareness about the risks of consuming unripe ackee fruit and developing strategies to prevent Jamaican Vomiting Sickness. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione](/img/structure/B18234.png)

![2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol](/img/structure/B18236.png)